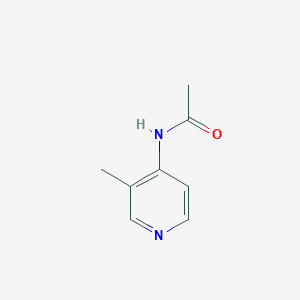

N-(3-methylpyridin-4-yl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-methylpyridin-4-yl)acetamide and related compounds involves several chemical reactions. For instance, new N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the search for novel antiallergic compounds, highlighting the synthetic routes involving indolization under Fischer conditions, Japp-Klingemann method followed by decarboxylation, and amidification by condensation with 4-aminopyridine (Menciu et al., 1999).

Molecular Structure Analysis

Studies on the molecular structures of similar acetamide compounds have been conducted using electron diffraction and X-ray crystallography. These studies provide insights into bond lengths, angles, and the overall molecular geometry of acetamides, demonstrating the influence of the acetamide group on the molecular structure (Kimura & Aoki, 1953).

Chemical Reactions and Properties

Acetamides, including N-(3-methylpyridin-4-yl)acetamide, participate in various chemical reactions, influenced by their functional groups. These reactions include nucleophilic substitutions and rearrangements, highlighting their reactivity and potential for chemical modifications (Getlik et al., 2013).

Applications De Recherche Scientifique

1. Alzheimer’s Disease and Other Central Nervous System Disorders

- Application Summary: N-(3-methylpyridin-4-yl)acetamide derivatives have been found to possess activities as somatostatin receptor 4 (SSTR4) agonists. These compounds may potentially be beneficial in the treatment of diseases or disorders associated with SSTR4, such as Alzheimer’s disease and other CNS disorders such as epilepsy and depression .

2. Synthesis of Novel Pyridine Derivatives

- Application Summary: N-(3-methylpyridin-4-yl)acetamide has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-(5-bromo-2-methylpyridine-3-yl)acetamide with several arylboronic acids .

- Results or Outcomes: The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield .

3. Protection of Amino Groups

- Application Summary: N-(3-methylpyridin-4-yl)acetamide can be used in the protection of amino groups. Acetylation reactions with acetic anhydride proceed in excellent yield in the presence of a catalyst .

4. Wound Healing

- Application Summary: Synthesized 3-cyano-N-pyridinyl acetamide derivatives have been found to have positive effects on the wound healing process. They are believed to decrease lipid peroxidation and increase antioxidant effects during the wound healing process .

- Methods of Application: In the study, 3-cyano-N-pyrdinyl acetamide derivatives were applied topically to the wounds of Wistar rats once a day for 7 days .

- Results or Outcomes: The application of these substances increased the nitric oxide levels and reduced tissue lipid peroxidation. Moreover, these substances significantly accelerated wound closure compared to the untreated group .

Safety And Hazards

Safety information and hazards associated with N-(3-methylpyridin-4-yl)acetamide are not explicitly provided in the retrieved data. Researchers should exercise caution and consult additional sources when handling this compound.

Orientations Futures

Future research on N-(3-methylpyridin-4-yl)acetamide could focus on:

- Elucidating its biological activity and potential applications.

- Investigating its interactions with other molecules.

- Assessing its toxicity and safety profiles.

Please note that further exploration of scientific literature and experimental studies is essential to gain a deeper understanding of this compound1234

Propriétés

IUPAC Name |

N-(3-methylpyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUDCBCQKIWLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylpyridin-4-yl)acetamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)

![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)